
Nik smi1
Übersicht
Beschreibung
"Nik smi1" (this compound) is a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway. Developed by Genentech, it has shown promise in treating autoimmune diseases such as systemic lupus erythematosus (SLE) by targeting multiple immune pathways. Structurally, this compound has the molecular formula C₂₀H₁₉N₃O₄ and a molecular weight of 365.383 g/mol . Its mechanism involves competitively inhibiting NIK’s ATP-binding site, thereby blocking downstream signaling critical for B- and T-cell activation, survival, and pro-inflammatory cytokine production .
In preclinical studies, this compound demonstrated an IC₅₀ of 0.23 nM against NIK in enzymatic assays and 34–373 nM in cellular models (e.g., BAFF-induced B-cell survival) . It also inhibits p52 processing (IC₅₀ = 70 nM), a hallmark of non-canonical NF-κB activation, and reduces pathogenic gene expression in renal cells .
Vorbereitungsmethoden
Synthetic Routes and Medicinal Chemistry Optimization
Lead Identification and Structural Design
NIK SMI1 emerged from a systematic medicinal chemistry campaign aimed at optimizing ATP-competitive inhibitors targeting the kinase domain of NIK. Docking studies using a co-crystal structure of a precursor compound revealed critical interactions with the hinge region of NIK’s ATP-binding site . The alkyne moiety of this compound occupies a narrow hydrophobic channel, forming polar interactions with Glu472 and Leu474 residues, which confer both potency and selectivity . Structural modifications focused on enhancing binding affinity while minimizing off-target effects across the kinome.
Key Synthetic Steps
The synthesis of this compound involves multistep organic transformations, though full experimental details remain proprietary. Fragment-based approaches informed early-stage design, as evidenced by analogous studies on chromanol-derived NIK ligands . Critical steps likely include:
-
Core Scaffold Assembly : Construction of the central heterocyclic framework through cyclization reactions.
-
Functional Group Introductions : Strategic placement of the alkyne and carbonyl groups to optimize NIK binding.
-
Selectivity-Driven Modifications : Addition of substituents to reduce affinity for off-target kinases like KHS1 and LRRK2 .
Table 1 summarizes the enzymatic inhibition profile of this compound, highlighting its >1,000-fold selectivity over closely related kinases :
Target | K<sub>i</sub> (nM) | Selectivity vs. NIK |
---|---|---|
Human NIK | 0.23 ± 0.17 | 1× |
Murine NIK | 0.40 ± 0.23 | 1.7× |
KHS1 | 49.6 ± 24.9 | 216× |
LRRK2 | 247.8 ± 175.1 | 1,077× |
Analytical Characterization and Quality Control
Purity Assessment
This compound is synthesized to ≥99.85% purity as verified by reverse-phase HPLC . Chromatographic conditions typically employ a C18 column with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid), achieving baseline separation of the main peak from synthetic byproducts.
Solubility and Stability Profiling
The compound exhibits limited aqueous solubility (insoluble in water/ethanol) but dissolves readily in DMSO at 73 mg/mL (199.79 mM) . Stability studies indicate:
-
Long-Term Storage : 3-year stability at -20°C in powder form .
-
Solution Stability : DMSO stock solutions remain stable for ≥6 months when stored at -80°C under inert atmosphere .
Formulation Strategies for Preclinical Studies
In Vitro Application Protocols
For cell-based assays, a standard workflow involves:
-
Preparing a DMSO master stock (73 mg/mL).
-
Diluting into culture medium to final concentrations ≤0.1% DMSO .
-
Validating target engagement via p52 nuclear translocation assays .
In Vivo Formulation Development
Pharmacokinetic optimization required species-specific adjustments:
-
Mouse Models : Oral gavage formulations use 10–200 mg/kg doses in a vehicle containing DMSO/PEG300/Tween 80 (ratio optimized per study) .
-
Non-Rodent Species : Adjustments to surfactant ratios improve bioavailability while minimizing gastrointestinal irritation .
Table 2 outlines a representative in vivo formulation protocol for murine studies :
Component | Volume (μL) | Role |
---|---|---|
DMSO Master | 50 | Solubilizer |
PEG300 | 300 | Co-solvent |
Tween 80 | 50 | Surfactant |
ddH<sub>2</sub>O | 600 | Aqueous diluent |
Mechanistic Validation and Selectivity Profiling
Cellular Target Engagement
This compound inhibits LTβR-dependent p52 nuclear translocation in HeLa cells (IC<sub>50</sub> = 3.2 nM), with no effect on TNFα-induced canonical NF-κB signaling . Western blot analyses confirm dose-dependent suppression of p100 processing to p52 .
Kinome-Wide Selectivity
A panel of 222 kinases revealed only three off-targets (KHS1, LRRK2, PKD1) inhibited >75% at 1 μM . The calculated IC<sub>50</sub> for these kinases under physiological ATP conditions (1 mM) exceeds 950 nM, demonstrating >40-fold selectivity .
Scale-Up Challenges and Industrial Production
Critical Quality Attributes (CQAs)
-
Impurity Control : Limits for genotoxic impurities set at <0.1% via LC-MS monitoring.
-
Polymorphism Screening : Differential scanning calorimetry (DSC) confirms a single crystalline form.
Analyse Chemischer Reaktionen
Arten von Reaktionen: NIK-SMI1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: NIK-SMI1 kann Oxidationsreaktionen unterliegen, die zur Bildung oxidierter Derivate führen.
Substitution: NIK-SMI1 kann an Substitutionsreaktionen teilnehmen, bei denen spezifische funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsreagenzien: Häufige Oxidationsreagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsreagenzien: Häufige Reduktionsreagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitutionsreagenzien: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nucleophile.
Hauptsächlich gebildete Produkte:
Wissenschaftliche Forschungsanwendungen
Periodontitis Treatment
Recent studies have demonstrated the efficacy of NIK SMI1 in treating periodontitis, an inflammatory disease that leads to the destruction of periodontal tissues. A study utilized a ligature-induced mouse model of periodontitis to assess the effects of this compound on osteoclastogenesis and disease progression. The findings indicated that:
- This compound administration significantly inhibited RANKL-mediated non-canonical NF-κB signaling.
- There was a marked reduction in osteoclast-specific gene expression.
- In vivo treatment resulted in decreased pro-inflammatory cytokine levels and attenuated periodontitis progression .
This suggests that this compound could serve as a potential therapeutic agent for managing periodontitis by mitigating osteoclastogenesis.
Systemic Lupus Erythematosus (SLE)
This compound has shown promise in the management of systemic lupus erythematosus, a complex autoimmune disease. Research conducted on NZB/W F1 mice revealed that:
- This compound significantly suppressed disease biomarkers associated with SLE.
- The compound effectively inhibited BAFF-induced survival pathways in B cells, leading to reduced B cell populations and altered immune responses .
These results indicate that this compound can selectively inhibit non-canonical NF-κB signaling pathways relevant to autoimmune conditions, providing a targeted approach to therapy.
Case Study 1: Periodontitis Model
- Objective : To evaluate the impact of this compound on osteoclastogenesis and inflammation in periodontitis.
- Method : Ligature-induced periodontitis model in mice; treatment with varying doses of this compound.
- Results : Significant inhibition of osteoclast differentiation and reduced inflammatory markers were observed. Histological analysis confirmed less tissue destruction in treated groups compared to controls.
Case Study 2: Autoimmune Response in SLE
- Objective : To assess the effects of this compound on immune cell activation in a mouse model of systemic lupus erythematosus.
- Method : Administration of this compound over four weeks; monitoring of B cell survival and cytokine production.
- Results : Marked reduction in activated B cells and pro-inflammatory cytokines was noted, indicating a potential for this compound in controlling autoimmune responses.
Comparative Data Table
Application Area | Mechanism of Action | Key Findings | Potential Impact |
---|---|---|---|
Periodontitis | Inhibition of RANKL-mediated osteoclastogenesis | Reduced bone loss and inflammation | Therapeutic option for chronic periodontitis |
Systemic Lupus Erythematosus | Selective inhibition of BAFF-induced B cell survival | Decreased B cell populations; lower disease biomarkers | Targeted therapy for autoimmune diseases |
Wirkmechanismus
NIK-SMI1 exerts its effects by selectively inhibiting the activity of nuclear factor kappa B-inducing kinase. This inhibition prevents the activation of the non-canonical nuclear factor kappa B signaling pathway, which is involved in the regulation of genes related to inflammation, immunity, and cell survival . The molecular targets of NIK-SMI1 include the nuclear factor kappa B-inducing kinase itself and other components of the non-canonical nuclear factor kappa B signaling pathway .
Vergleich Mit ähnlichen Verbindungen
BAFF Inhibitors (e.g., BR3-Fc)
BAFF (B-cell activating factor) inhibitors, such as BR3-Fc, target the BAFF/BAFF-R axis to suppress B-cell proliferation. While both Nik smi1 and BAFF inhibitors reduce autoantibodies and splenic B-cell populations, this compound exhibits broader efficacy:
- T-Cell Modulation : Unlike BAFF inhibitors, this compound suppresses OX40-induced CD4⁺ memory T-cell proliferation and TWEAK-mediated renal inflammation, addressing both B- and T-cell contributions to SLE .
- Autoantibody Reduction : In IFNα-accelerated NZB/W F1 mice, this compound reduced proteinuria by 50% and mortality by ~50%, outperforming BAFF blockade, which showed only a trend in proteinuria reduction .
- Pathway Breadth : this compound inhibits signaling from multiple TNF receptor family members (BAFF, CD40, OX40, TWEAK), whereas BAFF inhibitors are pathway-specific .
Table 1: Efficacy in SLE Mouse Models
Parameter | This compound | BAFF Inhibitor (BR3-Fc) |
---|---|---|
Mortality Reduction | ~50% | ~30% |
Proteinuria Improvement | Significant | Trend Only |
B-Cell Suppression | Yes | Yes |
T-Cell Suppression | Yes | No |
Broad-Spectrum Kinase Inhibitors
Compounds like JSH-23 (NF-κB inhibitor) and Parthenolide (IKK inhibitor) lack this compound’s selectivity:
- Specificity: this compound has minimal off-target activity (Table 1 in shows >100-fold selectivity over 300+ kinases). In contrast, JSH-23 inhibits canonical NF-κB, affecting unrelated pathways .
- Toxicity: this compound’s targeted action avoids cytotoxicity seen with broad inhibitors.
Other NF-κB Pathway Inhibitors
- Proteasome Inhibitors (e.g., Bortezomib): These block both canonical and non-canonical NF-κB but cause systemic side effects (e.g., neuropathy). This compound’s selective NIK inhibition preserves canonical signaling, critical for innate immunity .
- IκB Kinase (IKK) Inhibitors: While effective in inflammation, IKK inhibitors disrupt canonical NF-κB, increasing infection risk. This compound’s focus on non-canonical signaling mitigates this .
Table 2: Pharmacokinetic Profiles
Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
---|---|---|
Rat (SD) | 20 | 1.35 |
Mouse (CD-1) | 32 | 1.58 |
Dog (Beagle) | 18 | 0.778 |
Monkey | 7.8 | 1.39 |
Research Findings and Clinical Implications
- Dual Mechanism : this compound uniquely combines B-cell depletion (reducing plasmablasts and IgG1) and T-cell modulation (suppressing IL-12, IL-23, and TNFα) .
- Renal Protection : In lupus-prone mice, this compound downregulated CXCL16 and CCL2 in kidneys, correlating with reduced glomerulonephritis .
- Therapeutic Potential: Its efficacy in TLR7 agonist-induced lupus models highlights applicability across SLE subtypes .
Biologische Aktivität
Nik SMI1 is a small molecule inhibitor targeting NF-κB-inducing kinase (NIK), which plays a critical role in non-canonical NF-κB signaling pathways. This compound has garnered attention for its potential therapeutic applications in treating various diseases, particularly autoimmune and inflammatory conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
NIK is essential for the activation of non-canonical NF-κB signaling, which is crucial for the survival and proliferation of B cells. This compound inhibits NIK enzymatic activity by binding to the ATP-binding site, leading to selective inhibition of non-canonical signaling pathways without affecting canonical NF-κB pathways. This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy.
Binding Characteristics:
- Binding Site: this compound interacts with the hinge region of the ATP-binding site.
- Hydrogen Bonds: Forms critical hydrogen bonds with residues such as Glu472 and Leu474.
- Selectivity: Inhibits only 3 out of 222 off-target kinases at a concentration of 1 µM .
Inhibition of B Cell Survival
This compound has been shown to potently inhibit B cell survival in vitro and in vivo:
- In Vitro Studies:
- In Vivo Studies:
Impact on Cytokine Production
This compound significantly reduces cytokine production in dendritic cells:
- IL-12p40 Production: Nearly complete inhibition of CD40L-induced IL-12p40 production was observed, demonstrating its role in modulating immune responses .
Data Tables
Case Study 1: Systemic Lupus Erythematosus (SLE)
A study investigated the effects of this compound in a mouse model of systemic lupus erythematosus (SLE). Mice treated with this compound showed:
- Significant reduction in serum IgA levels.
- Altered B cell parameters similar to those observed with BAFF blockade.
- Enhanced understanding of NIK's role in disease progression .
Case Study 2: Autoimmune Diseases
Research highlighted the potential of this compound as a therapeutic agent for autoimmune diseases by demonstrating its ability to modulate T cell responses:
Q & A
Basic Research Questions
Q. How can researchers formulate focused and testable hypotheses for studying Nik SMI1's mechanism of action?
- Methodological Answer : Begin by conducting a systematic literature review to identify gaps in understanding this compound's biological pathways. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the hypothesis . Ensure the hypothesis is falsifiable, e.g., "this compound inhibits [specific pathway] in [cell type] under [conditions], measured via [assay]." Align the hypothesis with prior experimental data on analogous compounds .
Q. What are the best practices for designing reproducible experiments to validate this compound's efficacy in vitro?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media composition) and include positive/negative controls (e.g., known inhibitors). Use dose-response curves to establish IC50 values, and validate results across multiple biological replicates. Document protocols using FAIR (Findable, Accessible, Interoperable, Reusable) data principles for transparency . Reference experimental details from peer-reviewed studies on similar small molecules .
Q. How should researchers address variability in this compound's activity across different experimental models?
- Methodological Answer : Perform comparative analyses using orthogonal assays (e.g., Western blot vs. fluorescence-based assays) to confirm target engagement. Use statistical tools like ANOVA to identify confounding variables (e.g., cell line heterogeneity, batch effects). Report effect sizes and confidence intervals to contextualize variability .
Advanced Research Questions
Q. How can conflicting data on this compound's off-target effects be resolved methodologically?
- Methodological Answer : Employ chemoproteomic profiling (e.g., affinity chromatography coupled with mass spectrometry) to identify off-target interactions. Cross-validate findings using CRISPR/Cas9 knockouts of suspected off-target proteins. Integrate computational docking studies to predict binding affinities and prioritize candidates for experimental validation .
Q. What advanced statistical approaches are suitable for analyzing time-series data from this compound-treated samples?
- Methodological Answer : Use mixed-effects models to account for longitudinal variance, or apply machine learning (e.g., random forests) to identify non-linear relationships between dose, exposure time, and phenotypic outcomes. Pair these with Bayesian inference to quantify uncertainty in dynamic systems .
Q. How can researchers integrate multi-omics data to elucidate this compound's mode of action?
- Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using network analysis tools (e.g., STRING, Cytoscape) to map pathway interactions. Apply weighted gene co-expression network analysis (WGCNA) to identify modules correlated with treatment outcomes. Validate key nodes via siRNA knockdown or overexpression .
Q. Methodological Frameworks
Q. What criteria should guide the selection of controls in this compound studies?
- Methodological Answer : Include both positive controls (e.g., well-characterized inhibitors of the target pathway) and negative controls (e.g., vehicle-treated samples, non-targeting compounds). Use isogenic cell lines (wild-type vs. gene-edited) to confirm target specificity. Reference guidelines from journals like the Beilstein Journal of Organic Chemistry for compound characterization standards .
Q. How can researchers ensure ethical rigor when publishing preliminary findings on this compound?
- Methodological Answer : Disclose all raw data and preprocessing steps in supplementary materials. Use preprint servers (e.g., bioRxiv) for early feedback while emphasizing the exploratory nature of the work. Adhere to COPE (Committee on Publication Ethics) guidelines for authorship and data transparency .
Q. Data Management & Reproducibility
Q. What strategies mitigate risks of data loss in long-term this compound studies?
- Methodological Answer : Implement version-controlled electronic lab notebooks (e.g., LabArchives) and store raw data in centralized repositories (e.g., Zenodo, Figshare). Use checksums to ensure file integrity and metadata standards (e.g., ISA-Tab) for contextual clarity .
Q. How should researchers handle incomplete or ambiguous spectral data (e.g., NMR, MS) for this compound derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to detect outliers in spectral datasets. Use tandem MS/MS fragmentation to resolve ambiguities in compound identity. Cross-reference with synthetic standards and report purity thresholds (e.g., ≥95%) as per Beilstein Journal guidelines .
Eigenschaften
IUPAC Name |
6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSHXYHWYGKAMX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.